4-[2-(Trifluoromethyl)phenyl]piperidine
Description
Historical Context of Piperidine (B6355638) Scaffolds in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. researchgate.netscbt.com Its presence in a vast array of natural products, particularly alkaloids, has long signaled its biological relevance. The discovery of piperidine dates back to 1850, and since then, it has been integrated into the structures of numerous approved drugs across various therapeutic classes. researchgate.net
The versatility of the piperidine scaffold stems from its three-dimensional structure, which allows for the precise spatial orientation of substituents, and the basic nitrogen atom, which can participate in crucial interactions with biological targets. scbt.com The development of synthetic methodologies to create substituted piperidines has been a major focus of organic chemistry, with techniques such as the hydrogenation of pyridines and various cyclization strategies being continuously refined. scbt.comnih.govnih.gov This has enabled chemists to explore a vast chemical space around the piperidine core, leading to the discovery of compounds with a wide range of pharmacological activities, including antiviral, antibacterial, and antifungal properties. nih.gov
Significance of Trifluoromethylphenyl Moieties in Modern Drug Design
The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF3) group, into drug candidates is a well-established strategy in modern medicinal chemistry to enhance their pharmacological profiles. nih.gov The trifluoromethylphenyl moiety is of particular importance due to the unique properties conferred by the CF3 group. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.
The incorporation of a trifluoromethyl group can block sites of metabolism, leading to an increased half-life of a drug. google.com Furthermore, its steric bulk and ability to participate in non-covalent interactions, such as dipole-dipole and ion-dipole interactions, can lead to enhanced binding at the active site of a protein. This has been a key factor in the development of numerous successful drugs.
Overview of 4-[2-(Trifluoromethyl)phenyl]piperidine as a Core Research Scaffold
The convergence of the well-established piperidine scaffold and the advantageous properties of the trifluoromethylphenyl group gives rise to this compound, a compound that serves as a valuable building block in drug discovery. The specific placement of the trifluoromethyl group at the ortho position of the phenyl ring introduces a distinct steric and electronic environment compared to its meta and para isomers, offering unique opportunities for structure-activity relationship (SAR) studies.
While detailed research focusing exclusively on the biological profile of this compound itself is limited in publicly available literature, its value as a research scaffold is evident from the numerous studies on its derivatives. This scaffold provides a rigid framework that allows for the systematic exploration of substitutions at the piperidine nitrogen and other positions, enabling the fine-tuning of a compound's properties to achieve desired biological effects.
Research on closely related analogues, such as N-substituted derivatives of piperidones with trifluoromethylbenzylidene groups, has demonstrated the potential of this structural motif in developing potent anti-inflammatory agents. For instance, certain N-aroyl-3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones have shown significant inhibition of pro-inflammatory mediators. nih.gov
The following table presents data from a study on N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones, illustrating the anti-inflammatory potential of compounds built upon a similar core structure.
| Compound ID | N-Substituent | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM |
| c6 | 3-Methylbenzoyl | 75.3 | 80.1 |
| c10 | 2-Chlorobenzoyl | 82.1 | 85.4 |
| Data sourced from a study on the anti-inflammatory activities of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. The parent compound for this series is not this compound, but the data illustrates the biological potential of the trifluoromethylphenylpiperidine motif. nih.gov |
Furthermore, the 4-arylpiperidine framework is a key component in a variety of pharmacologically active compounds, including those targeting the central nervous system. For example, derivatives of 4-phenylpiperidine (B165713) have been extensively investigated as potent analgesics. researchgate.net A study on 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol analogues revealed significant analgesic activity, highlighting the importance of the trifluoromethylphenylpiperidine core in modulating pain pathways.
The table below shows the analgesic efficacy of selected 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol derivatives, demonstrating the impact of this scaffold on biological activity.
| Compound | Analgesic Efficacy (% Pain Protection) |
| 3 | 188% |
| 5 | 137% |
| 6 | 162% |
| 8 | 107% |
| Data from a study on the analgesic potential of 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol analogues. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)11-4-2-1-3-10(11)9-5-7-16-8-6-9/h1-4,9,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWQOXAWVPAOKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465109 | |
| Record name | 4-[2-(trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308823-90-7 | |
| Record name | 4-[2-(Trifluoromethyl)phenyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=308823-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(trifluoromethyl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 2 Trifluoromethyl Phenyl Piperidine and Its Derivatives
Established Synthetic Routes to the 4-[2-(Trifluoromethyl)phenyl]piperidine Core
The construction of the this compound framework can be achieved through several synthetic strategies, often involving multi-step sequences that allow for the precise installation of the required substituents.
Multi-Step Synthesis Approaches
A common and effective multi-step approach to synthesize this compound involves the initial construction of a corresponding pyridine (B92270) derivative, followed by the reduction of the pyridine ring. This strategy allows for the early introduction of the 2-(trifluoromethyl)phenyl group onto the aromatic heterocycle.
One such pathway begins with the synthesis of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) or similar precursors. These can be synthesized through various methods, including the chlorination and subsequent fluorination of picoline. For instance, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be fluorinated to yield 2,3-dichloro-5-(trifluoromethyl)pyridine. This trifluoromethylated pyridine can then serve as a key intermediate for the introduction of the phenyl group and subsequent reduction to the piperidine (B6355638).
Another multi-step approach involves the synthesis of trifluoromethyl piperidine compounds from piperidine carboxylic acid. For example, 4-piperidine carboxylic acid can be treated with sulfur tetrafluoride in a mixed solvent of anhydrous hydrofluoric acid and a chlorinated solvent like dichloromethane (B109758) or trichloromethane. This reaction, carried out under elevated temperature and pressure, directly converts the carboxylic acid group to a trifluoromethyl group, yielding 4-(trifluoromethyl)piperidine. google.com This can then be arylated at the 4-position.
Formation of the Piperidine Ring System
The formation of the piperidine ring is a fundamental step in many synthetic routes. While some methods build the ring with the substituents already in place, others construct the piperidine core first, followed by functionalization. Classic methods for piperidine ring synthesis include the Dieckmann condensation of an amine diester, which can be prepared from an acrylate.
More contemporary methods involve metal-catalyzed cyclizations. For instance, iron-catalyzed cyclization of ζ-amino allylic alcohol derivatives can produce substituted piperidines with high diastereoselectivity. orgsyn.org Another approach is the aza-Prins cyclization, which can generate 2,4,6-trisubstituted piperidines stereoselectively. google.com These methods, while not directly reported for the target compound, represent viable strategies for constructing the piperidine core which could then be further elaborated.
Introduction of the 2-(Trifluoromethyl)phenyl Moiety
The introduction of the 2-(trifluoromethyl)phenyl group can be achieved at various stages of the synthesis. A prevalent strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a piperidine-containing boronic acid or ester with an appropriate aryl halide, such as 1-bromo-2-(trifluoromethyl)benzene. The Suzuki coupling is known for its broad functional group tolerance. sigmaaldrich.comgoogleapis.comrsc.org
Alternatively, a Negishi coupling can be employed, where a 4-piperidylzinc iodide is coupled with an aryl halide in the presence of a palladium and copper(I) co-catalyst. researchgate.net Grignard reactions also present a viable route, where a Grignard reagent derived from a 2-(trifluoromethyl)phenyl halide can react with a 4-piperidone (B1582916) derivative. nih.gov
The synthesis of the precursor, 2-[4-(trifluoromethyl)phenyl]pyridine, has been reported, which can then be reduced to the corresponding piperidine. This reduction is often achieved through catalytic hydrogenation.
Stereoselective Synthesis of Enantiomers and Diastereomers
The control of stereochemistry is paramount in the synthesis of biologically active molecules. Several methods have been developed for the stereoselective synthesis of substituted piperidines. Asymmetric synthesis can be achieved through the use of chiral auxiliaries, chiral catalysts, or chemo-enzymatic methods.
For instance, a highly efficient one-pot synthesis of substituted piperidines with excellent diastereoselectivity has been developed through a nitroalkene, amine, and enone condensation. The use of chiral amines in this reaction can induce chirality, leading to enantiomerically pure piperidines. Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, offer a sustainable route to stereo-defined piperidines through the asymmetric dearomatization of activated pyridines.
Diastereoselective synthesis of polysubstituted piperidines can be achieved through various cyclization strategies. For example, an intramolecular non-classical Corey–Chaykovsky ring-closing reaction has been used to generate new stereogenic centers with high diastereoselectivity. Furthermore, the diastereoselectivity of Prins cyclizations to form 2,4,5-trisubstituted piperidines can be controlled by the choice of catalyst and reaction conditions. Radical cyclizations have also been shown to produce 2,4,5-trisubstituted piperidines with good diastereoselectivity. A specific example of a stereochemically defined related compound is (2R,4S)-2-phenyl-4-(trifluoromethyl)piperidine.
Derivatization Strategies for Structural Diversification
Once the this compound core is synthesized, its structural diversity can be expanded through various derivatization reactions, primarily targeting the piperidine nitrogen.
N-Alkylation and N-Acylation Reactions of the Piperidine Nitrogen
The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents through N-alkylation and N-acylation reactions.
N-Alkylation
N-alkylation is commonly performed by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. The choice of base and solvent is crucial to control the extent of alkylation and avoid the formation of quaternary ammonium (B1175870) salts. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), with solvents such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) being frequently used. Reductive amination is another powerful method for N-alkylation, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.
N-Acylation
N-acylation is typically achieved by treating the piperidine with an acylating agent such as an acid chloride or an acid anhydride (B1165640). These reactions are often carried out in the presence of a base, like triethylamine (B128534) or pyridine, to scavenge the acidic byproduct. The reaction of 2,2,6,6-tetramethylpiperidine (B32323) with acetyl chloride or acetic anhydride can lead to the corresponding N-acetylated product under specific conditions. While direct data for the target compound is limited, this demonstrates the general applicability of the method.
Substitutions and Modifications on the Phenyl Ring
The phenyl ring of this compound presents a unique electronic landscape for chemical modification. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. Consequently, reactions such as nitration, halogenation, and Friedel-Crafts acylation require forcing conditions and are directed primarily to the meta-positions (positions 3' and 5' relative to the piperidine substituent).
Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a leaving group such as a halide is present on the ring. For instance, a chloro or fluoro substituent on the phenyl ring can be displaced by various nucleophiles to introduce new functional groups.
Table 1: Representative Phenyl Ring Modifications on 4-Arylpiperidine Analogs
| Reaction Type | Reagents & Conditions | Product Description |
| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro (-NO₂) group, predominantly at the meta-positions. |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Introduction of a halogen (Br or Cl) at the meta-positions. |
| Nucleophilic Aromatic Substitution | NaOMe, DMSO, heat (on a fluoro-substituted analog) | Displacement of a fluoride (B91410) with a methoxy (B1213986) group. |
Functionalization of the Piperidine Ring at Various Positions
The piperidine ring offers multiple sites for functionalization, including the nitrogen atom and the carbon atoms of the ring itself. These modifications are crucial for modulating the physicochemical properties and biological activity of the resulting analogs.
N-Functionalization: The secondary amine of the piperidine ring is readily functionalized via N-alkylation or N-acylation reactions. nuph.edu.uanih.gov N-alkylation with various alkyl halides or through reductive amination introduces diverse substituents at the nitrogen atom. N-acylation, using acyl chlorides or anhydrides, yields the corresponding amides, which can alter the basicity and lipophilicity of the molecule. mdpi.com
C-H Functionalization: Direct functionalization of the piperidine ring's C-H bonds is a more advanced strategy that avoids pre-functionalized starting materials. nih.gov The electronic properties of the ring influence the site-selectivity of these reactions. The C2 position is electronically activated due to the adjacent nitrogen, while the C3 position is deactivated by the inductive effect of the nitrogen. nih.govresearchgate.net The C4 position is sterically accessible and less electronically deactivated than C3. nih.gov By carefully selecting catalysts (e.g., rhodium or palladium) and directing groups, it is possible to achieve site-selective functionalization at the C2, C3, or C4 positions. nih.govresearchgate.netacs.org For example, rhodium-catalyzed C-H insertion reactions have been used to introduce various functional groups at specific positions on the piperidine scaffold. researchgate.net
Table 2: Piperidine Ring Functionalization Strategies
| Position | Reaction Type | Reagents & Conditions | Outcome | Citation |
| N1 | N-Alkylation | Propyl bromide, K₂CO₃, CH₃CN | Adds a propyl group to the piperidine nitrogen. | nih.gov |
| N1 | N-Acylation | Benzoyl chloride, Et₃N, CH₂Cl₂ | Forms an N-benzoyl amide. | nuph.edu.ua |
| C2 | C-H Arylation | Ir(ppy)₃, Ar-CN, NaOAc, DMA, blue LEDs | Photoredox-catalyzed arylation at the alpha-amino position. | nih.govthieme-connect.com |
| C4 | C-H Arylation | Pd(OAc)₂, directing group, Ar-I | Palladium-catalyzed arylation at the C4 position. | acs.org |
Palladium-Catalyzed Cross-Coupling Reactions in Synthesis of Analogs
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of this compound analogs, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. nih.gov
The Suzuki-Miyaura coupling is widely used to form C-C bonds by coupling an organoboron species with an organic halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org For example, a bromo-substituted derivative of this compound can be coupled with various arylboronic acids to generate a library of biaryl analogs. researchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides or triflates with amines. nih.govwikipedia.org This reaction can be used to synthesize N-aryl derivatives of this compound or to couple the piperidine nitrogen with various aryl or heteroaryl halides. researchgate.netnih.govsemanticscholar.org The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with sterically hindered ligands often providing the best results. wikipedia.org
Other notable palladium-catalyzed reactions include the Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents), which further expand the toolkit for analog synthesis. nih.gov
Table 3: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst/Ligand System | Bond Formed | Citation |
| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(OAc)₂, PCy₃ | C(sp²)-C(sp²) | organic-chemistry.org |
| Buchwald-Hartwig | Aryl Halide + Amine (piperidine) | Pd₂(dba)₃, BINAP | C(sp²)-N | wikipedia.org |
| Negishi | Aryl Halide + Organozinc Reagent | Cl₂Pd(dppf)/Cu(I) | C(sp²)-C(sp³) | nih.gov |
Advanced Synthetic Techniques for Analog Development
Modern synthetic chemistry offers several advanced techniques that streamline the synthesis of analogs, enhancing efficiency, scalability, and the diversity of compounds produced.
Flow Chemistry: Performing reactions in continuous flow reactors offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for hazardous reactions, and the potential for automation and high-throughput synthesis. nih.govresearchgate.net The synthesis of piperidine derivatives has been successfully adapted to flow systems, allowing for rapid optimization and scalable production. acs.orgorganic-chemistry.orgresearchgate.net For example, multi-step sequences to build the piperidine ring or functionalize it can be telescoped into a single continuous process.
Photoredox Catalysis: This technique uses visible light to initiate single-electron transfer processes, enabling unique chemical transformations under mild conditions. acs.org Photoredox catalysis has been applied to the C-H functionalization of piperidines, such as the arylation of the α-amino C-H bond. nih.govthieme-connect.com This method provides access to novel analogs that are difficult to synthesize using traditional thermal methods. researchgate.netresearchgate.net
Combinatorial Chemistry: This approach involves the systematic and repetitive synthesis of a large number of compounds in a structured manner, creating a "library" of analogs. nih.govslideshare.net Using techniques like solid-phase or solution-phase parallel synthesis, a wide array of building blocks can be combined with the this compound scaffold to rapidly generate a diverse set of molecules for screening. nih.govyoutube.comyoutube.com This high-throughput approach significantly accelerates the process of drug discovery and lead optimization.
Table 4: Comparison of Advanced Synthetic Techniques
| Technique | Principle | Advantages for Analog Synthesis |
| Flow Chemistry | Reactions are run in a continuous stream through a reactor. | Enhanced control, safety, scalability, and automation. nih.govacs.org |
| Photoredox Catalysis | Uses light to drive redox reactions via a photocatalyst. | Mild reaction conditions, access to novel reactivity, high selectivity. nih.govacs.org |
| Combinatorial Chemistry | Parallel synthesis of large libraries of compounds. | Rapid generation of molecular diversity, high-throughput screening. nih.govyoutube.com |
Spectroscopic and Analytical Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR for Structural Confirmation and Purity Assessment
Proton (¹H) NMR spectroscopy is the initial and most common analytical step for structural confirmation. It identifies the number and type of hydrogen atoms in a molecule. For 4-[2-(trifluoromethyl)phenyl]piperidine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the piperidine (B6355638) ring protons.
The four protons on the phenyl ring are chemically non-equivalent due to the ortho-trifluoromethyl substituent and will present as a complex multiplet system in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons on the piperidine ring would show characteristic signals in the aliphatic region (δ 1.5-3.5 ppm). The methine proton at the C4 position, which is attached to the phenyl ring, would likely appear as a multiplet around δ 2.6-3.0 ppm. The axial and equatorial protons on the piperidine ring would be split by each other (geminal coupling) and by adjacent protons (vicinal coupling), leading to complex multiplets. The N-H proton of the piperidine would appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
Integration of the signal areas allows for the quantitative determination of the relative number of protons, confirming the ratio of aromatic to aliphatic protons. The purity of the sample can also be assessed by identifying any extraneous peaks not belonging to the target compound or the NMR solvent.
Table 1: Predicted ¹H NMR Data for this compound Data is estimated based on known values for 4-phenylpiperidine (B165713) and the electronic effects of the -CF₃ group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic-H | 7.20 - 7.80 | m (complex) |
| Piperidine-H (axial, C2/C6) | 2.65 - 2.85 | m |
| Piperidine-H (equatorial, C2/C6) | 3.10 - 3.30 | m |
| Piperidine-H (C4) | 2.70 - 3.00 | m |
| Piperidine-H (axial, C3/C5) | 1.60 - 1.80 | m |
| Piperidine-H (equatorial, C3/C5) | 1.85 - 2.05 | m |
| Piperidine-NH | Variable (e.g., 1.5 - 2.5) | br s |
m = multiplet, br s = broad singlet
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak. For this compound, a total of 10 distinct signals would be expected in the absence of coincidental overlap: 6 for the phenyl ring carbons, 3 for the piperidine ring carbons (C2/C6, C3/C5, and C4), and 1 for the trifluoromethyl carbon.
The carbon atom attached to the trifluoromethyl group (C2 of the phenyl ring) would show a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The trifluoromethyl carbon itself would also appear as a quartet with a large coupling constant. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nature of the CF₃ group.
Table 2: Predicted ¹³C NMR Data for this compound Data is estimated based on known values for analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (if coupled to F) |
| Phenyl C-CF₃ | 128 - 132 | q |
| CF₃ | 123 - 127 | q |
| Other Aromatic C | 124 - 145 | s or d |
| Piperidine C4 | 42 - 46 | s |
| Piperidine C2/C6 | 45 - 49 | s |
| Piperidine C3/C5 | 33 - 37 | s |
q = quartet, s = singlet, d = doublet (in a coupled spectrum)
Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Analysis
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, this method is particularly effective. For this compound, the ¹⁹F NMR spectrum is expected to be simple, showing a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. nih.govcdnsciencepub.com The chemical shift of this singlet, typically in the range of δ -55 to -65 ppm relative to a standard like CFCl₃, is diagnostic for a CF₃ group attached to an aromatic ring. rsc.org The absence of other fluorine signals confirms the specific structure and the high purity of the compound with respect to other fluorinated species.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, often to four or five decimal places. This precision allows for the determination of the exact elemental formula of a compound, which is a definitive method for confirming its identity. For this compound (C₁₂H₁₄F₃N), the calculated exact mass of the neutral molecule is 229.1078. In HRMS analysis, the compound is typically observed as a protonated molecule, [M+H]⁺.
Table 3: HRMS Data for this compound
| Ion Species | Elemental Formula | Calculated m/z |
| [M+H]⁺ | C₁₂H₁₅F₃N⁺ | 230.1151 |
An experimental HRMS value that matches this calculated m/z to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is well-suited for analyzing polar and relatively non-volatile molecules like piperidine derivatives, typically generating the protonated molecular ion [M+H]⁺ with minimal fragmentation. sciengine.com In an ESI-MS spectrum of this compound, the most prominent peak (the base peak) would be expected at an m/z of 230.1, corresponding to the [M+H]⁺ ion.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the molecule is obtained. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the piperidine ring, the secondary amine, the substituted benzene (B151609) ring, and the trifluoromethyl group.
The key vibrational modes anticipated for this compound include:
N-H Stretch: The secondary amine (N-H) in the piperidine ring typically shows a moderate to weak absorption band in the region of 3300-3500 cm⁻¹. This peak is often sharper than the broad O-H stretch found in alcohols. youtube.com
C-H Stretches: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). youtube.com In contrast, aliphatic C-H stretching from the piperidine ring's CH₂ groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). youtube.com
Aromatic C=C Stretches: The presence of the phenyl ring gives rise to several characteristic absorption bands in the 1450-1600 cm⁻¹ region due to carbon-carbon double bond stretching within the ring.
C-F Stretches: The trifluoromethyl (-CF₃) group is a strong absorber in the infrared spectrum. Strong, characteristic bands for C-F stretching are typically found in the 1100-1350 cm⁻¹ range. The presence of multiple fluorine atoms results in intense and complex absorptions in this region. researchgate.net
C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the piperidine ring is expected to appear in the 1020-1250 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak to Medium |
| Aromatic Ring | C-H Stretch | 3010 - 3100 | Medium |
| Piperidine Ring | C-H Stretch | 2850 - 2960 | Medium to Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Trifluoromethyl Group | C-F Stretch | 1100 - 1350 | Strong, Multiple Bands |
| Piperidine Ring | C-N Stretch | 1020 - 1250 | Medium |
Chromatographic Techniques for Isolation, Purification, and Purity Profiling
Chromatography is indispensable for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for these purposes.
HPLC is a premier technique for the analysis and purification of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a particularly suitable method. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
A typical RP-HPLC method would involve a C18 (octadecylsilyl) column, which provides excellent separation for a wide range of organic molecules. nih.govgoogle.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govgoogle.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all components in a mixture. To improve peak shape and resolution for amine-containing compounds like piperidines, a small amount of an acid modifier (e.g., formic acid or phosphoric acid) is often added to the mobile phase. nih.govsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light.
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. nih.govgoogle.com |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile | Elutes compounds from the column. nih.govsielc.com |
| Elution Mode | Gradient | Improves separation of complex mixtures. |
| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. nih.gov |
| Column Temperature | 30 °C | Ensures reproducible retention times. nih.gov |
| Detection | UV at ~254 nm | Quantifies the compound based on its aromatic ring. |
Gas Chromatography is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. This compound, being reasonably volatile, is amenable to analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net
The choice of capillary column is critical. A mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane groups (e.g., DB-5 or HP-5), is generally effective for separating a wide range of analytes, including arylpiperidines. google.com For compounds with specific functional groups, specialized columns may offer better resolution; for instance, a CP-Sil8CB-Amines column is designed for the analysis of amines. google.com
The analysis involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (the mobile phase), such as helium or nitrogen, through the column. google.com The column temperature is typically programmed to increase during the analysis, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. Detection is often performed by a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for both quantitation and structural identification based on fragmentation patterns. researchgate.net
| Parameter | Typical Condition | Purpose |
| Column | Fused Silica Capillary, e.g., Rxi-17Sil MS (30 m x 0.25 mm, 0.25 µm film) | Separates volatile compounds. researchgate.net |
| Carrier Gas | Helium or High Purity Nitrogen | Mobile phase to carry the analyte through the column. google.com |
| Inlet Temperature | 250 - 280 °C | Ensures rapid vaporization of the sample. semanticscholar.org |
| Oven Program | Initial temp ~80°C, ramp to ~300°C | Separates compounds based on boiling point and polarity. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides identification and/or quantification. researchgate.netgoogle.com |
| MS Scan Range | 50 - 500 m/z | Detects the mass of the parent ion and its fragments. semanticscholar.org |
Computational and Theoretical Chemistry Studies of 4 2 Trifluoromethyl Phenyl Piperidine
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are foundational to understanding the three-dimensional structure and dynamic behavior of 4-[2-(Trifluoromethyl)phenyl]piperidine. These methods can predict the molecule's preferred shapes and how it might change its conformation over time in different environments.
The piperidine (B6355638) ring in this compound, much like cyclohexane, is expected to predominantly adopt a chair conformation to minimize steric and torsional strain. chemrevlett.com In this conformation, the substituents on the ring can be oriented in either an axial or equatorial position. For 4-substituted piperidines, the position of the substituent is of paramount importance.
Furthermore, the protonation state of the piperidine nitrogen significantly impacts conformational energies. nih.gov While the phenyl group's preference for the equatorial position may not change upon protonation, the presence of the polar trifluoromethyl group could introduce more complex electrostatic interactions that might influence the conformational equilibrium, especially in polar solvents. nih.gov Molecular mechanics calculations, using force fields like COSMIC, have been shown to quantitatively predict the conformer energies of both the free base and protonated forms of substituted piperidines. nih.gov
| Substituent at C4 | Preferred Conformation | Key Influencing Factors |
|---|---|---|
| Phenyl | Equatorial | Avoidance of 1,3-diaxial strain |
| 2-(Trifluoromethyl)phenyl (predicted) | Equatorial | Steric bulk of the substituted phenyl group |
| Polar groups (e.g., F, OH, Br) | Can favor axial upon protonation | Electrostatic interactions with the protonated nitrogen nih.gov |
For this compound, the primary isomeric considerations are stereoisomerism and, to a lesser extent, tautomerism.
Stereoisomerism: The molecule itself is achiral. However, if the piperidine ring or the phenyl ring were to be further substituted, diastereomers could arise. The cis/trans relationship between substituents on the piperidine ring would be a critical factor in determining the molecule's 3D shape and biological activity. Synthetic strategies often yield specific diastereomers, and computational methods can help predict the most stable isomers. whiterose.ac.uk
Tautomerism: While significant tautomerism is not expected for the parent compound, it could become relevant in derivatives. For instance, if a hydroxyl group were introduced on the phenyl ring, keto-enol tautomerism could be possible. Quantum chemical calculations would be essential to determine the relative energies of any potential tautomers and thus their likely prevalence.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide deep insights into the electronic properties of a molecule. dergipark.org.tr For this compound, these calculations can elucidate the effects of the electron-withdrawing trifluoromethyl group on the molecule's reactivity and intermolecular interactions.
A typical study would involve:
Geometry Optimization: Calculating the lowest energy structure of the molecule. For this compound, DFT methods like B3LYP with basis sets such as 6-31G(d,p) or 6-31++G(d,p) would be appropriate to obtain accurate structural parameters. dergipark.org.tr
Population Analysis: Determining the distribution of electric charge on each atom (e.g., Mulliken or Natural Population Analysis). This would reveal the electrophilic and nucleophilic sites. The nitrogen atom of the piperidine is expected to be a primary nucleophilic site, while the trifluoromethyl-substituted phenyl ring will have a modified electronic landscape compared to an unsubstituted phenyl ring. dergipark.org.tr
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. The locations of these orbitals would show the most likely regions for electron donation (HOMO) and acceptance (LUMO). dergipark.org.trnih.gov
Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. It is an invaluable tool for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. dergipark.org.tr
| Descriptor | Significance for this compound | Illustrative Method |
|---|---|---|
| Total Energy | Indicates the stability of different conformations or isomers. | DFT (e.g., B3LYP/6-31++G(d,p)) dergipark.org.tr |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | DFT, HF dergipark.org.tr |
| Atomic Charges | Identifies nucleophilic (e.g., piperidine N) and electrophilic centers. | Mulliken, NPA dergipark.org.tr |
| Molecular Electrostatic Potential (MEP) | Visualizes regions of positive and negative potential for interaction prediction. | DFT dergipark.org.tr |
Molecular Docking and Ligand-Protein Interaction Predictions
Given that the 4-phenylpiperidine (B165713) scaffold is present in many drugs, this compound is a prime candidate for molecular docking studies to predict its binding affinity and mode to various protein targets. wikipedia.orgpainphysicianjournal.com Docking simulations place the ligand (the small molecule) into the binding site of a protein and score the interaction.
For example, based on the structures of known drugs, potential targets for this compound could include opioid receptors, the androgen receptor, or sigma receptors. nih.govnih.govnih.govacs.org A molecular docking workflow would involve:
Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). nih.gov
Preparing the protein structure (e.g., adding hydrogens, assigning charges).
Generating a low-energy conformation of this compound.
Using a docking program (e.g., AutoDock, Surflex-Dock) to place the ligand into the protein's active site and score the poses. nih.govmdpi.com
The results would predict the binding energy and identify key interactions, such as hydrogen bonds with the piperidine nitrogen or hydrophobic interactions involving the phenyl ring. The trifluoromethyl group could participate in specific interactions, such as halogen bonds or strong dipole interactions, which could enhance binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov If a series of analogs of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed.
The process typically includes:
Data Collection: A dataset of piperidine derivatives with their measured biological activities (e.g., IC50 values) is compiled. tandfonline.comnih.gov
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, 3D) are calculated for each molecule in the series. nih.govtandfonline.com
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning approaches like Support Vector Machines (SVM) or Neural Networks (NN) are used to create an equation that correlates the descriptors with the activity. nih.govnih.gov
Validation: The model's robustness and predictive power are rigorously tested using internal and external validation techniques. tandfonline.comnih.gov
Prediction of Receptor Binding Modes and Pharmacophore Development
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to bind to a specific receptor and elicit a biological response. nih.gov
Based on the structure of this compound and its docked poses within a receptor, a pharmacophore model could be developed. A likely model for a 4-phenylpiperidine derivative would include:
A positive ionizable feature corresponding to the protonated piperidine nitrogen. nih.gov
A hydrophobic/aromatic feature representing the phenyl ring. nih.gov
Possibly another hydrophobic or specific electrostatic feature related to the trifluoromethyl group.
Such a model, once validated, can be used as a 3D query to screen large virtual databases of compounds to identify novel molecules with different chemical scaffolds that could have the same biological activity. nih.govbiointerfaceresearch.commdpi.comrsc.org
Pharmacological and Biological Activity Research
Evaluation of Biological Targets and Receptor Interactions
The 4-phenylpiperidine (B165713) framework, particularly when substituted with a trifluoromethyl group, has been a subject of significant medicinal chemistry research. This core structure has been identified as a key pharmacophore for interacting with a range of GPCRs, leading to the exploration of its therapeutic potential in various disease areas. The trifluoromethyl group, with its strong electron-withdrawing properties and lipophilicity, can significantly influence the electronic and pharmacokinetic properties of the parent molecule, often enhancing membrane permeability and biological activity. nih.gov
GPCRs represent a large family of transmembrane receptors that are crucial for cellular signaling and are the targets of a large portion of modern pharmaceuticals. The 4-[2-(Trifluoromethyl)phenyl]piperidine scaffold has been evaluated for its modulatory effects on several members of this receptor family.
The 4-phenylpiperidine scaffold is a well-established structural motif in the design of ligands for opioid receptors, particularly the mu-opioid receptor (MOR). nih.govuobasrah.edu.iq The placement of a phenyl group at the 4-position of the piperidine (B6355638) ring is a critical determinant for analgesic activity. uobasrah.edu.iq Research into derivatives of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol has demonstrated potent analgesic efficacy in pain models. researchgate.net These compounds have been shown to mediate pain relief through systems that may be independent of opioid receptors, as their effects were observed even in the presence of the opioid antagonist naloxone. researchgate.net
| Compound Class | Observed Activity | Key Findings | Source |
|---|---|---|---|
| 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives | Potent analgesic efficacy | Depressed peripheral and centrally mediated pain, with effects present even with naloxone, suggesting a partially opioid-independent mechanism. | researchgate.net |
| 4-phenyl piperidine scaffold | Mu-opioid receptor agonism | Small molecule agonists based on this scaffold show excellent agonistic activity at the human mu receptor. | nih.gov |
| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Opioid receptor antagonism | The antagonist properties are a consequence of substitution at the 3-position of the piperidine ring rather than the N-substituent. | nih.gov |
The P2Y14 receptor, a G-protein coupled receptor activated by UDP-sugars, has emerged as a significant target for the treatment of inflammatory conditions. nih.gov Competitive antagonists of the P2Y14R have demonstrated anti-inflammatory effects in various disease models. nih.gov Research has identified potent antagonists based on a heterocyclic scaffold, where a trifluoromethylphenyl group is a key component. For instance, the high-affinity antagonist 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid (PPTN) showcases the importance of the piperidine and trifluoromethylphenyl moieties for P2Y14R antagonism. nih.govacs.org
The P2Y14R is involved in inflammatory pathways, and its antagonists are being explored for conditions like asthma and other inflammatory diseases. nih.gov The trifluoromethyl group is often introduced to enhance biological activity and membrane permeability. nih.gov The development of P2Y14R antagonists with a piperidine bioisostere has been a strategy to improve the drug-like properties of these molecules. nih.gov
| Compound/Scaffold | Target | Activity | Therapeutic Potential | Source |
|---|---|---|---|---|
| 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid (PPTN) | P2Y14 Receptor | High-affinity antagonist | Inflammatory diseases (e.g., asthma, pain, diabetes, acute kidney injury) | nih.gov |
| Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones | NF-κB pathway | Inhibition of NF-κB activation | Anti-inflammatory and anti-hepatoma | nih.govnih.gov |
The Glucagon-like peptide-1 receptor (GLP-1R) is a key target in the treatment of type 2 diabetes and obesity. nih.govmdpi.com Activation of GLP-1R enhances glucose-dependent insulin (B600854) secretion, promotes satiety, and can lead to weight reduction. nih.gov While most approved GLP-1R agonists are injectable peptides, there is significant interest in developing orally active small-molecule modulators. nih.govnih.gov
Research has led to the discovery of small-molecule positive allosteric modulators (PAMs) of the GLP-1R. galchimia.com One such effort identified a hit compound from which derivatives containing various piperidine substituents were synthesized, leading to a potent PAM. galchimia.com Another study utilized a PAM containing a trifluoromethylpyrimidine group, 4-[3-(benzyloxy)phenyl]-2-ethylsulfinyl-6-(trifluoromethyl)pyrimidine (BETP), to facilitate the discovery of weak agonists. nih.gov Although no direct studies on this compound itself were found, the presence of both the piperidine and trifluoromethyl moieties in known GLP-1R modulators suggests that this scaffold could be a valuable starting point for designing novel oral therapies for metabolic diseases.
| Compound Type | Target | Mechanism | Relevance | Source |
|---|---|---|---|---|
| Small molecules with piperidine substituents | GLP-1R | Positive Allosteric Modulation (PAM) | Demonstrates the utility of the piperidine scaffold in GLP-1R modulators. | galchimia.com |
| 4-[3-(benzyloxy)phenyl]-2-ethylsulfinyl-6-(trifluoromethyl)pyrimidine (BETP) | GLP-1R | Positive Allosteric Modulation (PAM) | Highlights the use of the trifluoromethyl group in GLP-1R modulators. | nih.gov |
Neurokinin-1 (NK1) receptor antagonists have been investigated for their therapeutic potential in a variety of central nervous system disorders, including depression and chemotherapy-induced nausea and vomiting. acs.orgnih.gov The NK1 receptor's endogenous ligand is Substance P, a neuropeptide involved in pain and inflammatory responses. nih.gov
The 4-phenylpiperidine structure is a recognized scaffold for developing NK1 receptor antagonists. google.com A patent describes novel 1-substituted 4-aryl piperidines, where the aryl group can be a phenyl radical substituted with a trifluoromethyl group, as potent NK1 antagonists. google.com Furthermore, the discovery of casopitant, a potent and selective NK1 receptor antagonist, involved structures containing both a piperidine-like core (4,4'-bipiperidine) and a bis(trifluoromethyl)phenyl group. acs.org This highlights the importance of these structural motifs in achieving high affinity and selectivity for the NK1 receptor. These antagonists function by competitively blocking the binding of Substance P to the NK1 receptor. nih.gov
| Compound Class | Target | Activity | Potential Application | Source |
|---|---|---|---|---|
| 4-Aryl substituted piperidines (including trifluoromethylphenyl) | NK1 Receptor | Antagonism | Asthma and related conditions | google.com |
| Casopitant (contains bipiperidine and bis(trifluoromethyl)phenyl) | NK1 Receptor | Potent and selective antagonism | Major depression disorders, chemotherapy-induced nausea and vomiting | acs.org |
The serotonin (B10506) receptor system is a complex network of GPCRs that modulate a wide range of physiological and psychological processes. The 4-phenylpiperidine scaffold has been explored for its interaction with various serotonin receptor subtypes. A notable example is the compound LPH-5, identified as (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine. acs.orgnih.govacs.org LPH-5 is a potent partial agonist at the 5-HT2A receptor with significant selectivity over the 5-HT2B and 5-HT2C receptors. acs.orgnih.govacs.org In rodent models, LPH-5 induced antidepressant-like effects, suggesting that selective activation of the 5-HT2A receptor holds therapeutic potential for depression. acs.orgnih.gov
Additionally, research into 4-phenylpiperidine-2-carboxamide analogues has identified them as positive allosteric modulators (PAMs) of the 5-HT2C receptor, a target for treating obesity and substance use disorders. nih.gov These findings underscore the versatility of the (trifluoromethyl)phenyl)piperidine scaffold in targeting different serotonin receptors and eliciting distinct pharmacological responses, from direct agonism at the 5-HT2A receptor to allosteric modulation at the 5-HT2C receptor.
| Compound | Target | Activity | Observed Effects (in vivo) | Source |
|---|---|---|---|---|
| LPH-5 ((S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine) | 5-HT2A Receptor | Potent and selective partial agonist | Induced head-twitch responses and antidepressant-like effects in rats. | acs.orgnih.govacs.org |
| 4-Phenylpiperidine-2-carboxamide analogues | 5-HT2C Receptor | Positive Allosteric Modulation (PAM) | Potentiated the effects of a selective 5-HT2C receptor agonist in a drug discrimination assay. | nih.gov |
Other Potential Biological Targets
Beyond the well-defined targets above, derivatives of the 4-phenylpiperidine scaffold have shown activity at other significant biological sites.
Sigma 1 (σ1) Receptors: During the investigation of 4-phenylpiperidine derivatives as dopamine (B1211576) D4 receptor ligands, a class of potent sigma 1 (σ1) receptor modulators was identified. chemrxiv.orgresearchgate.net The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological disorders, including dementia and Alzheimer's disease. chemrxiv.org Structure-activity relationship studies revealed that specific substitutions, such as an NH-indazole moiety, could dramatically shift selectivity from the D4 receptor towards the σ1 receptor, with one compound showing over 700-fold selectivity for σ1. researchgate.net
Opioid Receptors: The 4-phenylpiperidine structure is a classic pharmacophore for opioid receptor ligands, most notably the µ-opioid receptor (MOR). nih.govnih.gov Research has focused on designing small molecule MOR agonists based on this scaffold to explore their therapeutic potential. nih.govresearchgate.netdrugbank.com SAR exploration of these analogues has shown that the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, are crucial for binding affinity and selectivity. nih.gov
Investigation of Therapeutic Potentials of this compound Derivatives
The diverse biological activities of this compound derivatives point toward a broad range of potential therapeutic applications.
Neuropsychiatric Disorders: The modulation of dopamine receptors, particularly D2 and D4, suggests potential for treating conditions like schizophrenia and Parkinson's disease. nih.govnih.gov The development of "dopaminergic stabilizers" could offer a more nuanced approach to treatment by modulating, rather than simply blocking or activating, dopaminergic tone. nih.gov Furthermore, the potent inhibition of GlyT1 by derivatives of this scaffold offers a distinct and promising mechanism for treating the cognitive and negative symptoms of schizophrenia by enhancing NMDA receptor-mediated neurotransmission. researchgate.netresearchgate.net
Type 2 Diabetes: The inclusion of the trifluoromethylphenyl group in potent DPP-4 inhibitors highlights the potential for developing new antidiabetic agents from this chemical family. nih.govnih.govnih.gov By preventing the breakdown of incretin (B1656795) hormones, these compounds could help maintain glycemic control.
Pain Management: The established role of 4-phenylpiperidines as µ-opioid agonists indicates a clear potential for developing novel analgesics for acute and chronic pain. nih.govnih.gov
Other CNS Disorders: The high affinity of some derivatives for the sigma 1 receptor suggests potential applications in neurodegenerative diseases like Alzheimer's and in the treatment of neuropathic pain. chemrxiv.orgresearchgate.net Additionally, GlyT1 inhibitors are being explored for a range of CNS disorders beyond schizophrenia, including anxiety and depression. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent drug candidates. For analogs of this compound, SAR research has provided valuable insights into how specific structural modifications influence biological activity across different therapeutic areas.
Key areas of modification typically include:
The Piperidine/Piperazine (B1678402) Ring: Alterations such as substitution on the ring nitrogen, changes in ring conformation, or the introduction of unsaturation can dramatically affect potency and selectivity.
The Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. The trifluoromethyl group's placement is particularly important, as are other substitutions that can modify the electronic properties (electron-donating vs. electron-withdrawing) of the ring.
The Linker: The connection between the piperidine and phenyl rings, or other appended moieties, can influence binding and pharmacokinetic properties.
For instance, in research on trypanocidal agents, introducing unsaturation into the piperidine ring of certain analogs led to a tenfold increase in potency. nih.gov The same study noted that electron-rich aromatic groups were preferred, as an electron-deficient cyano analog was found to be inactive. nih.gov In the context of anti-inflammatory agents, SAR studies of 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones revealed that N-acylation of the piperidine ring was a key strategy. nih.gov Different acyl groups, such as N-(3-methylbenzoyl) and N-(2-chlorobenzoyl), were shown to yield compounds with potent inhibitory effects on pro-inflammatory mediators. nih.gov
In the development of DPP-4 inhibitors for diabetes, SAR analyses of piperazine and pyridine (B92270) derivatives indicated that attaching methoxy (B1213986) and fluoro groups to the phenyl ring at the fourth position of the piperazine resulted in better activity. pensoft.net For CNS applications, research on equilibrative nucleoside transporter (ENT) inhibitors showed that the presence of a halogen substitute on the fluorophenyl moiety attached to a piperazine ring was essential for inhibitory effects on both ENT1 and ENT2. mdpi.com These examples demonstrate that systematic structural modifications are a powerful tool for fine-tuning the pharmacological profile of this versatile chemical scaffold.
Impact of the Trifluoromethyl Group on Biological Activity and Pharmacological Properties
Key effects of the trifluoromethyl group include:
Enhanced Lipophilicity : The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule. mdpi.com This property can improve its ability to cross cellular membranes, potentially enhancing bioavailability and permeability across biological barriers like the blood-brain barrier. mdpi.com
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic breakdown by enzymes in the body. mdpi.com This increased metabolic stability can lead to a longer biological half-life and a reduced drug load. mdpi.com
Altered Electronic Properties : The -CF3 group is a strong electron-withdrawing group. mdpi.com This electronic influence can modify the pKa of nearby functional groups and alter the molecule's binding interactions with its biological target, often leading to increased binding affinity and selectivity. mdpi.com
Bioisosteric Replacement : Due to its size, the trifluoromethyl group is sometimes used as a bioisostere for other atoms or groups, such as a chlorine atom, to optimize steric interactions within a receptor's binding pocket. mdpi.com
The strategic placement of a trifluoromethyl group, as seen in this compound, is a well-established method in drug design to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties. hovione.comnih.gov For instance, studies on other fluorinated compounds have shown that these moieties can enhance metabolic stability and improve binding affinity to their target receptors. mdpi.com
Table 1: Physicochemical and Pharmacological Effects of the Trifluoromethyl Group
| Property Affected | Impact of Trifluoromethyl (-CF3) Group | Reference |
|---|---|---|
| Lipophilicity | Increases, potentially improving membrane permeability. | mdpi.com |
| Metabolic Stability | Increases due to the high strength of the C-F bond. | mdpi.commdpi.com |
| Binding Affinity | Can be enhanced through modified electronic and steric interactions. | mdpi.com |
Role of the Piperidine Ring Conformation and Substitution Patterns
The piperidine ring is a fundamental heterocyclic scaffold found in numerous pharmaceuticals and biologically active compounds. mdpi.com Its conformation and substitution patterns are critical determinants of a molecule's biological properties. researchgate.net The biological activity of piperidine derivatives is highly dependent on the type and placement of substituents on the heterocyclic ring. researchgate.net
Conformational Rigidity : Incorporating more rigid versions of the piperidine scaffold can be a strategy to improve biological activity by reducing the entropic penalty upon binding to a target. acs.org
Substitution and Selectivity : The position and nature of substituents on the piperidine ring can dramatically alter receptor affinity and selectivity. In studies of compounds targeting sigma receptors, replacing a piperazine ring with a piperidine ring was identified as a key structural element for enhancing affinity for the σ1 receptor subtype while maintaining high affinity for the H3 receptor. nih.gov
Influence on Activity : In research on monoamine oxidase (MAO) inhibitors, the piperidine moiety itself was found to be a crucial component for MAO-B inhibition. nih.govacs.org The addition of substituents, such as a methyl group at the 4-position of the piperidine ring, has been shown to result in high inhibitory activity for MAO-B. acs.org Conversely, compounds lacking the piperidine ring demonstrated reduced activity. nih.govacs.org The position of substitution also matters; for example, para-substitution on the piperidine ring has been found to be preferable to meta-substitution for enhancing MAO inhibitory effects. nih.gov
Table 2: Influence of Piperidine Ring Modifications on Biological Activity
| Modification | Effect on Activity | Target/Context | Reference |
|---|---|---|---|
| Replacement of Piperazine with Piperidine | Key for dual H3/σ1 receptor affinity. | Sigma-1 (σ1) and Histamine H3 Receptors | nih.gov |
| Addition of Methyl Groups to Ring | Can alter ring conformation and significantly increase activity. | LATS1/2 Kinase Inhibition | acs.org |
| 4-Methyl Substitution | Resulted in high inhibitory activity. | Monoamine Oxidase B (MAO-B) | acs.org |
Influence of Phenyl Ring Substitutions on Efficacy and Selectivity
Beyond the foundational 2-trifluoromethyl group, additional substitutions on the phenyl ring of phenylpiperidine derivatives serve as a powerful tool for modulating pharmacological efficacy and selectivity. Structure-activity relationship (SAR) studies consistently demonstrate that even minor changes to the substitution pattern on the aromatic ring can lead to significant shifts in biological activity. mdpi.com
For example, in a series of donepezil-BHT hybrids containing a benzyl (B1604629) piperidine moiety, it was observed that electron-donating groups on the aromatic ring could enhance MAO inhibition, whereas electron-withdrawing groups tended to reduce it. nih.govacs.org However, a notable exception was a compound with a fluorine atom at the second position, which proved to be the most potent MAO-B inhibitor in the series. nih.govacs.org
In a different series of compounds targeting the dopamine D4 receptor, various substitutions on a phenoxy group attached to a 4,4-difluoropiperidine (B1302736) scaffold were explored. A 3,4-difluorophenyl substitution was found to be the most potent, while replacing a 4-fluoro substituent with a 4-chloro group led to a loss of binding affinity. nih.gov These findings underscore the sensitive and often unpredictable nature of how phenyl ring substitutions guide a compound's interaction with its biological target. rsc.org
Table 3: Effect of Phenyl Ring Substitutions on Receptor/Enzyme Activity
| Compound Series | Substitution | Effect | Target | Reference |
|---|---|---|---|---|
| Donepezil-BHT Hybrids | Electron-donating group | Generally enhanced inhibition | MAO | acs.org |
| Donepezil-BHT Hybrids | Electron-withdrawing group | Generally reduced inhibition | MAO | acs.org |
| Donepezil-BHT Hybrids | Fluorine at the 2-position | Potent specific inhibition | MAO-B | acs.org |
| 4,4-Difluoropiperidine Ethers | 3,4-Difluorophenyl | Most potent binding | Dopamine D4 Receptor | nih.gov |
In Vitro Pharmacological Assay Methodologies
The pharmacological profile of this compound and its analogs is established through a variety of in vitro (cell-free or cell-based) assays. These controlled laboratory experiments are essential for determining binding affinity, functional activity, and metabolic fate before advancing to preclinical models.
Commonly employed methodologies include:
Radioligand Binding Assays : These assays are used to determine the affinity of a compound for a specific receptor. rsc.org They involve competing the test compound against a radiolabeled ligand known to bind to the target receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is measured to calculate its binding affinity (Ki).
Enzyme Inhibition Assays : To assess the effect of a compound on enzyme activity, such as acetylcholinesterase (AChE) or monoamine oxidase (MAO), inhibition tests are performed. nih.govnih.gov These assays measure the enzyme's activity in the presence of varying concentrations of the compound to determine its inhibitory potency (IC50).
Cellular Target Engagement Assays : Modern techniques like the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allow for the measurement of compound binding to a target protein within living cells. acs.org This provides more biologically relevant data on target engagement and cellular IC50 values.
Metabolic Stability Assays : To predict how a compound will be metabolized in the body, it is incubated with liver microsomes, which contain key drug-metabolizing enzymes. frontiersin.org The rate at which the parent compound disappears over time is measured by LC/MS (Liquid Chromatography-Mass Spectrometry) to calculate its metabolic half-life. frontiersin.org
Functional Assays : These assays measure the biological response triggered by a compound's interaction with its target. For example, a reporter gene assay can be used to measure the downstream effects of receptor activation or inhibition, such as changes in the expression of specific genes like CYR61. acs.org
Table 4: Common In Vitro Assays for Pharmacological Profiling
| Assay Type | Purpose | Measurement | Reference |
|---|---|---|---|
| Radioligand Binding | Determine receptor binding affinity. | Ki (Inhibition constant), IC50 | rsc.org |
| Enzyme Inhibition | Measure potency against a specific enzyme. | IC50 (Half-maximal inhibitory concentration) | nih.gov |
| NanoBRET™ | Quantify target engagement in live cells. | Cellular IC50 | acs.org |
| Microsomal Stability | Assess metabolic rate. | t1/2 (Half-life) | frontiersin.org |
In Vivo Pharmacological Characterization in Preclinical Models
Following promising in vitro results, candidate compounds are evaluated in vivo using preclinical animal models to understand their physiological effects, efficacy, and pharmacokinetic profile in a living system. These studies are crucial for bridging the gap between laboratory findings and potential therapeutic applications.
Pharmacokinetic (PK) Profiling : Animals, typically rodents, are administered the compound to determine key PK parameters. nih.gov This includes assessing its absorption, distribution throughout the body (including brain penetration), metabolism, and excretion. For example, initial brain uptake and clearance over time can be measured using radiolabeled versions of the compound in PET (Positron Emission Tomography) studies. researchgate.net
Efficacy in Disease Models : The therapeutic potential of a compound is tested in animal models that mimic human diseases. For instance, to evaluate analgesic (pain-relieving) properties, models such as the tail-flick test and the writhing test are used in mice. tandfonline.com For conditions like cancer cachexia (wasting syndrome), tumor-bearing mice are used to assess whether a compound can stimulate food intake and reverse the loss of lean body mass. nih.gov
Target Engagement and Receptor Occupancy : In vivo studies can confirm that the compound interacts with its intended target in the central nervous system. The analgesic effect of a potential µ-opioid receptor agonist, for example, can be challenged by administering an antagonist like naloxone; a reduction in the analgesic effect suggests the compound acts via the µ-opioid receptor. tandfonline.com
Phenylpiperidine derivatives, as a class, have been extensively characterized in vivo for various indications, primarily related to pain management. painphysicianjournal.comnih.gov The characterization of a specific analog like this compound would follow these established preclinical pathways to determine its potential utility.
Table 5: Examples of In Vivo Models for Pharmacological Characterization
| Model/Test | Purpose | Key Outcome Measures | Reference |
|---|---|---|---|
| Murine Cancer Cachexia Model | Evaluate efficacy for treating wasting syndrome. | Food intake, change in lean body mass. | nih.gov |
| Tail-Flick Test (Mice) | Assess analgesic (pain relief) activity. | Latency to tail withdrawal from a heat source. | tandfonline.com |
| Acetic Acid-Induced Writhing Test (Mice) | Assess analgesic activity. | Number of abdominal constrictions (writhes). | tandfonline.com |
Pharmacokinetic and Pharmacodynamic Research of 4 2 Trifluoromethyl Phenyl Piperidine Analogs
Metabolic Stability and Biotransformation Studies, including Microsomal Stability
Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. In vitro assays using liver microsomes are a standard method for assessing this property early in the drug discovery process.
Research on a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines demonstrated that replacing a piperazine (B1678402) ring with a piperidine (B6355638) system in analogs (compounds 20a-d) led to improved metabolic stability in rat liver microsomes. nih.gov Similarly, studies on 4-azaindole-2-piperidine analogs revealed that modifications to the amide portion of the molecule could significantly improve metabolic stability in mouse liver microsomes. dndi.org For instance, the introduction of a CF3-pyridyl group (compound 29) enhanced stability compared to the original hit compound. dndi.org The addition of a fluorine atom to a phenyl ring (para-fluoro analog 24) also resulted in an expected increase in metabolic stability. dndi.org
Conversely, some structural changes can lead to metabolic liabilities. The introduction of an unsaturated double bond in the piperidine ring of certain 4-azaindole-2-piperidine analogs, while increasing potency, also posed a risk of forming toxic metabolites through oxidative biotransformation. dndi.org In another study, a complex inhibitor with a piperazine moiety (compound 26) was found to be rapidly metabolized in both human and mouse liver microsomes, with a half-life of just 4 minutes, indicating a mechanism dependent on NADPH. nih.gov
Table 1: Microsomal Stability Data for Selected Piperidine Analogs
| Compound/Analog Series | System | Key Finding | Reference |
| Piperidine analogues (20a-d) | Rat Liver Microsomes | Showed improved metabolic stability compared to piperazine precursors. | nih.gov |
| para-Fluoro analog (24) | Mouse Liver Microsomes | Possessed the expected increase of metabolic stability. | dndi.org |
| CF3-pyridyl analog (29) | Mouse Liver Microsomes | Metabolic stability was much greater than the original hit compound. | dndi.org |
| Pyrrolidine analog (56) | Not specified | Significantly less metabolically stable. | dndi.org |
| Compound 26 | Human & Mouse Liver Microsomes | Rapidly consumed with a half-life of 4 minutes. | nih.gov |
Bioavailability Assessment in Preclinical Species
Oral bioavailability, the fraction of an administered dose that reaches systemic circulation, is a key pharmacokinetic parameter. Preclinical assessment in animal models is crucial for predicting the potential for oral administration in humans.
For several piperidine-containing analogs, oral bioavailability has been characterized. ACP-103, a potent 5-hydroxytryptamine(2A) receptor inverse agonist with a piperidine moiety, demonstrated an oral bioavailability of greater than 42.6% in rats. nih.gov This favorable property supported its profile as a potent, orally active agent. nih.gov In a broader context of fluorinated pharmaceuticals, apalutamide, which features a trifluoromethyl pyridine (B92270) structure, was recorded as having a mean absolute oral bioavailability of approximately 100%. mdpi.com
Table 2: Oral Bioavailability of Piperidine-Containing Analogs in Preclinical Species
| Compound | Species | Oral Bioavailability (%) | Reference |
| ACP-103 | Rat | > 42.6% | nih.gov |
| Apalutamide | Not specified | ~100% | mdpi.com |
Plasma Concentration-Time Profiles and Target Engagement Studies
The plasma concentration-time profile of a drug provides critical information about its rate of absorption, distribution, and elimination. nih.gov These profiles are used to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC), which represents total drug exposure. allucent.comresearchgate.net
Studies on different crystalline forms of N-(4-trifluoromethylphenyl)-4-methyl-2.2-dioxo-1H-2λ6.1-benzothiazine-3-carboxamide, an analog containing the trifluoromethylphenyl moiety, showed that the polymorphic form significantly impacts the pharmacokinetic profile following oral administration in mice. researchgate.net While form A and form B showed similar total absorption (AUC), the rate of absorption and elimination differed, with form B being absorbed and excreted faster. researchgate.net
In other research, a 4-phenylpiperidine-2-carboxamide analog (compound 12) was identified as having improved pharmacokinetics, and its ability to engage its target, the 5-HT2C receptor, was confirmed in vivo through a drug discrimination assay. nih.gov For another complex molecule (compound 26), pharmacokinetic parameters were determined in mice after intravenous and oral administration, revealing a high clearance rate and a short half-life. nih.gov
Table 3: Pharmacokinetic Parameters of an Analog in Mice (10 mg/kg, oral)
| Parameter | Form A | Form B | Form C | Reference |
| Cmax (µg/ml) | 389 ± 65 | 452 ± 51 | 298 ± 39 | researchgate.net |
| Tmax (h) | 6 | 3 | 6 | researchgate.net |
| AUC (µg*h/ml) | 4687 ± 798 | 4281 ± 586 | 3147 ± 402 | researchgate.net |
Duration of Action and Efficacy Correlation in vivo
The ultimate goal of pharmacokinetic and pharmacodynamic research is to establish a clear link between drug exposure and therapeutic efficacy. In vivo models are essential for demonstrating that a compound not only reaches its target but also exerts the desired biological effect over a relevant period.
The piperidine derivative ACP-103 demonstrated a clear correlation between its administration and in vivo efficacy. It was shown to be effective in animal models of psychosis, consistent with its mechanism as a 5-HT(2A) receptor inverse agonist. nih.gov Similarly, pyrimidine (B1678525) derivatives containing piperidine moieties, such as ARN22089 and ARN25062, were identified as having both favorable pharmacokinetic profiles and in vivo anticancer efficacy. acs.org
The stereochemistry of piperidine analogs can also be a critical determinant of their efficacy. A study on Vacquinol-1, a quinoline (B57606) methanol (B129727) compound with a piperidine ring, found that its oncolytic efficacy against glioblastoma is governed by distinct stereochemical features, which also influence its pharmacokinetic properties. nih.gov This highlights the importance of characterizing individual stereoisomers in drug development. nih.gov
Design and Discovery of Novel Therapeutics Based on the 4 2 Trifluoromethyl Phenyl Piperidine Scaffold
Scaffold Hopping and Bioisosteric Replacement Strategies
In the quest for novel drug candidates, medicinal chemists frequently employ scaffold hopping and bioisosteric replacement to navigate new chemical spaces, enhance drug-like properties, and circumvent existing patents. nih.gov These strategies are central to the evolution of the 4-[2-(trifluoromethyl)phenyl]piperidine core.
Scaffold hopping involves replacing the central piperidine (B6355638) framework with a structurally different core that maintains a similar three-dimensional arrangement of key functional groups. nih.govresearchgate.net This allows for the preservation of biological activity while potentially improving properties such as synthetic accessibility or metabolic stability. nih.gov For instance, the piperidine ring could be replaced by other cyclic systems like a tropane (B1204802) or a different heterocycle that projects the 2-(trifluoromethyl)phenyl group into a similar binding pocket. One common strategy is the replacement of an aromatic system with a more electron-deficient ring, such as a pyridyl group, which can enhance robustness towards cytochrome P450-mediated oxidation. rsc.org
Bioisosteric replacement is a more subtle modification, involving the substitution of specific atoms or functional groups with others that have similar physical or chemical properties, leading to a molecule that retains the same biological effect. researchgate.net In the context of the this compound scaffold, this could involve several modifications:
Trifluoromethyl (CF3) Group: The CF3 group is often used as a bioisostere for a chlorine atom or a methyl group. However, its strong electron-withdrawing nature and lipophilicity can be modulated by replacing it with other groups like a cyano (-CN) or a sulfonyl (-SO2CH3) group to fine-tune electronic and steric interactions with the target protein. nih.gov
Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a key site for modification. Altering the basicity and substitution at this position can profoundly impact a compound's pharmacokinetic profile and target engagement.
These strategies, often guided by computational modeling, allow for the systematic exploration of chemical diversity around the core scaffold, leading to the discovery of new compounds with optimized therapeutic potential. researchgate.netsemanticscholar.org
Lead Compound Identification and Optimization Processes
The journey from a preliminary "hit" compound to a viable drug candidate involves rigorous identification and optimization of a lead compound. danaher.com A lead compound is a molecule that demonstrates promising biological activity against a specific target and serves as the starting point for further chemical refinement. researchgate.net
Lead Identification: Initial lead compounds featuring the this compound scaffold are often identified through high-throughput screening (HTS) of large compound libraries. danaher.com In this process, thousands of diverse molecules are tested for their ability to interact with a biological target. Hits from these screens that contain the desired scaffold are then validated and prioritized based on their potency, selectivity, and drug-like properties, such as solubility and metabolic stability. danaher.comcriver.com
Lead Optimization: Once a lead compound is identified, the lead optimization phase begins. This iterative process aims to enhance the compound's desirable characteristics while minimizing its flaws. danaher.com Key objectives include:
Improving Potency: Chemists systematically modify the lead structure to maximize its binding affinity for the target. For the this compound scaffold, this often involves synthesizing analogs with different substituents on the piperidine nitrogen and exploring various positions and types of groups on the phenyl ring. nih.gov
Enhancing Selectivity: The compound is modified to ensure it binds preferentially to its intended target over other related proteins, thereby reducing the potential for off-target side effects.
Optimizing ADMET Properties: The molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is fine-tuned. danaher.com This may involve modifying the structure to improve oral bioavailability, reduce metabolic clearance, or eliminate toxic liabilities. nih.gov For example, structural modifications can be made to block sites of metabolic oxidation. rsc.org
The optimization cycle is a multi-parameter challenge, typically involving a design-synthesize-test loop where computational tools and experimental data guide the design of the next generation of compounds. nih.govdanaher.com
Strategies for Enhancing Selectivity and Reducing Off-Target Activities
Achieving high selectivity is a critical goal in drug design, as it directly correlates with a safer therapeutic profile. For compounds based on the this compound scaffold, several strategies are employed to enhance selectivity and minimize unwanted interactions with other biological targets. criver.com
Structure-Based Design: When the three-dimensional structure of the target protein is known, scientists can use molecular docking simulations to visualize how a compound binds. nih.gov This allows for the rational design of modifications that enhance interactions with specific amino acid residues in the target's binding site that are not present in off-target proteins. By adding or repositioning functional groups to form specific hydrogen bonds or hydrophobic interactions, selectivity can be dramatically improved. nih.gov
Exploiting Subtle Structural Differences: Off-target proteins, even those closely related to the primary target, often have minor differences in the shape and composition of their binding pockets. Medicinal chemists can introduce bulky or sterically demanding groups to the scaffold that are accommodated by the intended target but clash with the binding site of off-targets, thus preventing binding.
Systematic SAR Exploration: A thorough investigation of the structure-activity relationship (SAR) can reveal which parts of the molecule are most sensitive to modification. By systematically altering substituents on both the phenyl and piperidine rings and observing the effects on activity against a panel of on- and off-targets, a clear picture of the "selectivity hotspots" on the molecule can be developed. criver.com
Development of Structure-Activity Relationship (SAR) Hypotheses for New Derivatives
The development of a robust Structure-Activity Relationship (SAR) is the cornerstone of lead optimization. It provides a predictive framework for understanding how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov For derivatives of this compound, SAR studies focus on dissecting the contributions of each molecular component.
A hypothetical SAR study might reveal the following trends for a series of analogs targeting a G-protein coupled receptor (GPCR):
Piperidine Ring Substitutions: The substituent on the piperidine nitrogen is often crucial for potency and selectivity. Small alkyl groups might be well-tolerated, while larger, more complex groups could either enhance affinity by reaching into an adjacent sub-pocket or decrease it due to steric hindrance.
Phenyl Ring Modifications: The position of the trifluoromethyl group is critical. The ortho position, as in the parent scaffold, may be optimal for forcing a specific conformation of the molecule that is ideal for binding. Moving the CF3 group to the meta or para position would likely have a significant impact on activity. Adding other substituents to the phenyl ring, such as halogens or small alkyl groups, can further modulate electronic properties and van der Waals interactions. nih.gov
Stereochemistry: If chiral centers are introduced, for example at the 2- or 3-position of the piperidine ring, the different enantiomers often exhibit vastly different biological activities. nih.govnih.gov The (S)-enantiomer might be hundreds of times more potent than the (R)-enantiomer, or vice-versa, highlighting a specific stereochemical requirement for binding to the target. nih.gov
These findings are often compiled into data tables to visualize the trends and inform the design of subsequent analogs.
Table 1: Hypothetical SAR Data for this compound Analogs
| Compound | R1 (on Piperidine-N) | R2 (on Phenyl Ring) | Binding Affinity (Ki, nM) |
|---|---|---|---|
| 1 | -H | 2-CF3 | 550 |
| 2 | -CH3 | 2-CF3 | 120 |
| 3 | -CH2CH3 | 2-CF3 | 85 |
| 4 | -CH3 | 3-CF3 | 890 |
| 5 | -CH3 | 2-CF3, 5-Cl | 45 |
From this hypothetical data, one could hypothesize that a small alkyl group on the piperidine nitrogen is favorable (Compound 2 vs. 1) and that the 2-position for the CF3 group is critical for activity (Compound 2 vs. 4). Furthermore, adding an electron-withdrawing group like chlorine at the 5-position of the phenyl ring enhances potency (Compound 5 vs. 2).
Future Directions and Emerging Research Areas for Trifluoromethylphenylpiperidine-Based Compounds
The versatility of the this compound scaffold ensures its continued relevance in drug discovery. Future research is likely to focus on several key areas:
Targeting Novel and Challenging Proteins: As our understanding of disease biology grows, new therapeutic targets are constantly being identified. The privileged nature of this scaffold makes it an attractive starting point for developing inhibitors or modulators for these novel targets, including complex protein-protein interactions and allosteric sites on enzymes and receptors.
Application of New Synthetic Methodologies: Advances in synthetic organic chemistry will enable more efficient and diverse modifications of the core structure. Techniques that allow for late-stage functionalization will be particularly valuable, as they permit the rapid generation of a wide array of analogs from a common intermediate, accelerating the SAR-driven optimization process.
Chiral Synthesis and Asymmetric Catalysis: The development of more efficient methods for the enantioselective synthesis of substituted piperidines will be crucial. nih.gov This will allow for better exploration of the role of stereochemistry in determining potency and selectivity, potentially leading to the discovery of highly specific and effective single-enantiomer drugs. researchgate.net
Integration with Computational and AI-Driven Drug Design: The use of artificial intelligence and machine learning in drug discovery is rapidly expanding. These tools can analyze vast datasets to identify novel scaffold-hopping opportunities, predict ADMET properties with greater accuracy, and generate new molecular designs with a higher probability of success, further leveraging the potential of the this compound framework. researchgate.net
Development of Covalent and Targeted Therapeutics: There is growing interest in designing compounds that can form a covalent bond with their target protein, often leading to increased potency and duration of action. The this compound scaffold could be adapted to include a reactive "warhead" for this purpose.
Q & A
Basic: What are the established synthetic routes for 4-[2-(Trifluoromethyl)phenyl]piperidine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves alkylation of a piperidine precursor with 2-(trifluoromethyl)benzyl bromide under basic conditions (e.g., NaOH in dichloromethane), achieving yields >75% with rigorous temperature control (0–25°C) . Alternative routes include Suzuki-Miyaura coupling between a piperidine-boronic ester and 2-(trifluoromethyl)phenyl halide, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (80°C, 12 h) . Optimization focuses on solvent polarity (e.g., DMF for polar intermediates) and stoichiometric ratios (1:1.2 for aryl halide:boronic ester). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm regioselectivity and trifluoromethyl group integration (δ ~ -60 ppm for CF₃ in ¹⁹F NMR) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 244.1) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry, critical for confirming the piperidine chair conformation and aryl group orientation .
Advanced: How do structural modifications (e.g., substituent position, fluorination) influence the compound’s biological activity?
Methodological Answer:
- Substituent Position : Ortho-substituted trifluoromethyl groups (as in this compound) enhance steric hindrance, reducing off-target receptor binding compared to para-substituted analogs .
- Fluorination : Fluorine atoms at the phenyl ring (e.g., 4-fluoro derivatives) increase metabolic stability by resisting cytochrome P450 oxidation, as shown in hepatic microsome assays . Quantitative Structure-Activity Relationship (QSAR) models predict logP values to balance lipophilicity and blood-brain barrier penetration .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Orthogonal Assays : Validate target engagement using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cAMP modulation) to rule out assay-specific artifacts .
- Control Experiments : Test batch-to-batch variability in compound purity (>98% via HPLC) and confirm stereochemical consistency with chiral chromatography .
- Meta-Analysis : Compare data across studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) to isolate variables .
Advanced: What crystallographic strategies ensure accurate structural determination of this compound derivatives?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets, minimizing thermal motion artifacts .
- Refinement : SHELXL-2018 refines anisotropic displacement parameters for fluorine atoms, addressing electron density delocalization in the trifluoromethyl group . Twin refinement (e.g., using HKLF5) corrects for pseudo-merohedral twinning in polar space groups .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses in receptors (e.g., GPCRs), with force fields (AMBER) accounting for fluorine’s electronegativity .
- MD Simulations : GROMACS runs (100 ns trajectories) assess stability of piperidine-aryl interactions in lipid bilayers .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for trifluoromethyl substitutions, guiding SAR optimization .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
